1-Benzo[b]thiophen-5-yl-3-pyridin-3-yltetrahydropyrimidin-2-one
Overview
Description
1-Benzo[b]thiophen-5-yl-3-pyridin-3-yltetrahydropyrimidin-2-one is a heterocyclic compound that combines the structural features of benzo[b]thiophene, pyridine, and tetrahydropyrimidinone. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique arrangement of these heterocyclic rings imparts distinct chemical and biological properties, making it a valuable target for synthetic and pharmacological studies.
Preparation Methods
The synthesis of 1-Benzo[b]thiophen-5-yl-3-pyridin-3-yltetrahydropyrimidin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of Benzo[b]thiophene Core: This can be achieved through a Pd-catalyzed cyclization reaction.
Pyridine Ring Introduction: The pyridine ring can be introduced via a coupling reaction with a suitable pyridine derivative.
Tetrahydropyrimidinone Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the tetrahydropyrimidinone ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms to scale up the process efficiently.
Chemical Reactions Analysis
1-Benzo[b]thiophen-5-yl-3-pyridin-3-yltetrahydropyrimidin-2-one undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings, introducing various functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-Benzo[b]thiophen-5-yl-3-pyridin-3-yltetrahydropyrimidin-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzo[b]thiophen-5-yl-3-pyridin-3-yltetrahydropyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
1-Benzo[b]thiophen-5-yl-3-pyridin-3-yltetrahydropyrimidin-2-one can be compared with other similar compounds, such as:
Benzo[b]thiophene Derivatives: These compounds share the benzo[b]thiophene core but differ in the attached functional groups, leading to variations in their chemical and biological properties.
Pyridine Derivatives: Compounds with a pyridine ring exhibit different reactivity and biological activities depending on the substituents attached to the ring.
Tetrahydropyrimidinone Derivatives: These compounds have the tetrahydropyrimidinone ring but differ in the other attached rings or groups, influencing their overall properties.
Properties
Molecular Formula |
C17H15N3OS |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-(1-benzothiophen-5-yl)-3-pyridin-3-yl-1,3-diazinan-2-one |
InChI |
InChI=1S/C17H15N3OS/c21-17-19(14-4-5-16-13(11-14)6-10-22-16)8-2-9-20(17)15-3-1-7-18-12-15/h1,3-7,10-12H,2,8-9H2 |
InChI Key |
KOMPRMUTJWNJGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N(C1)C2=CN=CC=C2)C3=CC4=C(C=C3)SC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.